N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide
Overview
Description
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, also known as FMP, is a synthetic compound that has been studied extensively for its potential use in scientific research. FMP is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the metabolism of endocannabinoid signaling molecules in the body.
Mechanism of Action
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide increases the levels of endocannabinoids, which can lead to a variety of physiological effects. Endocannabinoids are known to play a role in pain sensation, mood regulation, and appetite, among other processes.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been shown to reduce pain sensation, improve mood, and decrease appetite. These effects are thought to be due to the increased levels of endocannabinoids that result from FAAH inhibition.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide in lab experiments is its selectivity for FAAH. This allows researchers to specifically target the endocannabinoid system without affecting other physiological processes. However, N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has some limitations as well. It is a synthetic compound, which means that its effects may not be identical to those of endocannabinoids produced naturally in the body. Additionally, N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are many potential future directions for research on N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide. One area of interest is the potential use of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide in the treatment of pain. Because N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been shown to reduce pain sensation in animal studies, it may have potential as a pain medication. Additionally, further research is needed to fully understand the safety and efficacy of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide in humans. Finally, N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide may have potential as a tool for studying the endocannabinoid system in more detail, which could lead to a better understanding of its role in various physiological processes.
Scientific Research Applications
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been studied extensively for its potential use in scientific research. Its ability to inhibit FAAH makes it a valuable tool for studying the endocannabinoid system, which plays a key role in many physiological processes, including pain sensation, mood regulation, and appetite. N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been used in a variety of studies to investigate the role of the endocannabinoid system in these processes.
properties
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-24(22,23)20(16-10-6-5-9-15(16)18)13-17(21)19-12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPKLGBBICXKTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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